α3β4 nAChR Subtype Selectivity
The compound demonstrates sub-nanomolar antagonist activity at the human α3β4 nAChR subtype with an IC50 of 1.8 nM [1]. This is a 4.4-fold improvement in potency compared to its activity at the muscle-type nAChR (α1β1γδ), where the IC50 is 7.9 nM [1], and a >6.6-fold improvement over its activity at the α4β2 nAChR subtype (IC50 = 12.0 nM) [1]. This differential potency profile at α3β4 vs. α4β2 is the reverse of what is often observed, highlighting a unique selectivity window.
| Evidence Dimension | nAChR Subtype Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 1.8 nM (α3β4); 12.0 nM (α4β2); 7.9 nM (α1β1γδ) |
| Comparator Or Baseline | Target Compound vs. Target Compound (Intra-compound subtype comparison) |
| Quantified Difference | 4.4-fold to >6.6-fold difference in potency between nAChR subtypes. |
| Conditions | Human SH-SY5Y cells (for α3β4, α4β2, α4β4) and TE671/RD cells (for α1β1γδ); inhibition of carbamylcholine-induced 86Rb+ efflux [1]. |
Why This Matters
This subtype-selectivity profile is critical for dissecting the specific roles of α3β4 nAChRs in complex physiological processes, enabling precise pharmacological tool selection.
- [1] EcoDrugPlus. Biological Activity Data for 3-Amino-3-(2,4-dichlorophenyl)propanoic acid (Compound ID: 2126094). View Source
